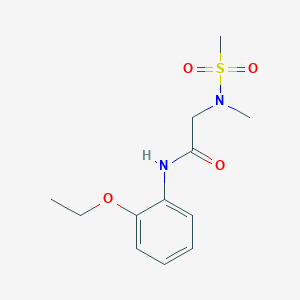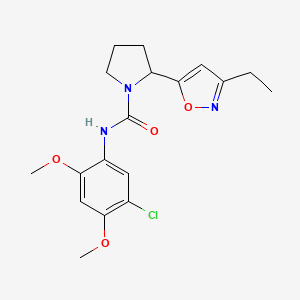![molecular formula C14H18N6O2S B4462428 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4462428.png)
6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine
Vue d'ensemble
Description
6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MP-10 has been studied for its ability to inhibit certain enzymes and receptors, which may have implications for the treatment of various diseases. In
Applications De Recherche Scientifique
6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been studied for its potential therapeutic properties in several areas of research. One area of research is cancer treatment, as 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been shown to inhibit the activity of certain enzymes and receptors that are involved in the growth and spread of cancer cells. 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it may have a protective effect on brain cells.
Mécanisme D'action
The mechanism of action of 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine involves its ability to inhibit the activity of certain enzymes and receptors. 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling in the brain. By inhibiting the activity of PDE10A, 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine may have implications for the treatment of certain neurological disorders, such as schizophrenia and Huntington's disease.
Biochemical and Physiological Effects
6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine can inhibit the activity of PDE10A with high selectivity and potency. In animal studies, 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been shown to have a protective effect on brain cells and to improve cognitive function. 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has also been shown to inhibit the growth and spread of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine in lab experiments is its high selectivity and potency for inhibiting PDE10A. This allows researchers to study the specific effects of PDE10A inhibition without the potential confounding effects of other enzymes or receptors. However, one limitation of using 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine in lab experiments is its limited solubility, which may make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research on 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine. One area of research is the development of more efficient synthesis methods for 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine and related compounds. Another area of research is the exploration of 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine's potential therapeutic properties in other areas, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine and its potential side effects.
Propriétés
IUPAC Name |
6-(4-methylsulfonylpiperazin-1-yl)-N-pyridin-4-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-23(21,22)20-10-8-19(9-11-20)14-3-2-13(17-18-14)16-12-4-6-15-7-5-12/h2-7H,8-11H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMDVFXCJWARLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B4462350.png)
![2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4462352.png)
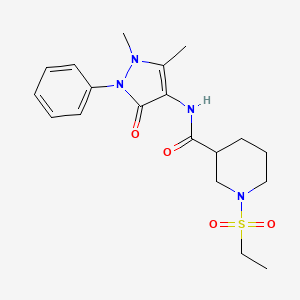
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4462355.png)
![5-(4-fluorophenyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462356.png)
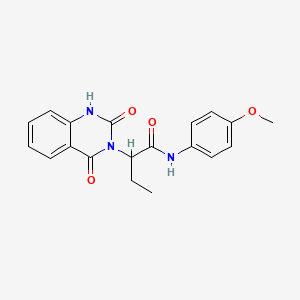
![N-(4-isopropylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462370.png)
![N-[3-(2-ethoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462378.png)
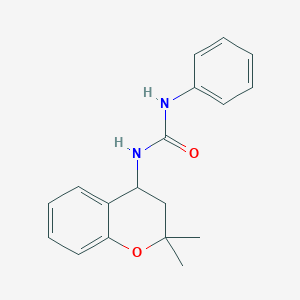
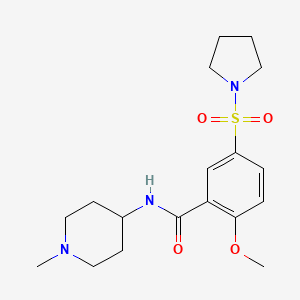
![2-({3-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4462410.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4462416.png)
